molecular formula C20H20N4O3S B2374690 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one CAS No. 690215-58-8

7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2374690
CAS RN: 690215-58-8
M. Wt: 396.47
InChI Key: CVXOJVANAIEVGE-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These are often used in the pharmaceutical industry due to their wide range of biological activities .


Molecular Structure Analysis

The compound contains a chromen-2-one moiety, a thiadiazole ring, and a furan ring, all of which can significantly influence its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and withdrawing groups present in its structure. The presence of the furan ring, for example, might make it susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Highly Sensitive Probes for Metal Ion Detection

This compound has demonstrated significant utility in the development of highly sensitive probes for detecting metal ions in biological systems. For instance, a derivative of this compound, synthesized for the detection of Cr3+ ions, exhibited a quick color response from fluorescent green to colorless, alongside significant quenching of fluorescence in a dimethyl sulfoxide medium. Such properties underscore its potential for application in living cell imaging and environmental monitoring of metal ions (Mani et al., 2018).

Green Synthesis and Antimicrobial Activity

The compound has been utilized in green chemistry approaches for synthesizing novel derivatives with significant biological activities. A protocol under ultrasound promoted the synthesis of coupled chromonyl-thiadiazolyl derivatives, indicating its role in facilitating environmentally friendly synthesis methods that yield compounds with broad biological and pharmacological properties (Nikalje et al., 2017).

Antioxidative and Anti-inflammatory Properties

Derivatives of this compound have shown promising antioxidative and anti-inflammatory properties, comparable to known standards like α-tocopherol. Such derivatives have been identified in marine organisms, providing insights into the potential application of these compounds in functional food and medicinal applications due to their therapeutic potentials (Joy & Chakraborty, 2017).

Kinase Inhibitors for Cancer Therapy

Some synthesized derivatives of this compound have been evaluated as kinase inhibitors, specifically targeting EGFR and VEGFR-2, which are critical in cancer development. This application demonstrates the compound's relevance in developing novel anticancer agents with potential therapeutic benefits (Amr et al., 2017).

Novel Anticancer Agents

Research into derivatives of this compound has also led to the discovery of novel anticancer agents, showcasing low to moderate anticancer activity with significant selective action on certain cancer cell lines. This highlights the compound's utility in the design and synthesis of new therapeutics targeting specific cancer types (Kaminskyy et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many coumarin derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

7-(diethylamino)-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-3-24(4-2)14-8-7-13-10-16(19(25)27-17(13)11-14)18-22-23-20(28-18)21-12-15-6-5-9-26-15/h5-11H,3-4,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXOJVANAIEVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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